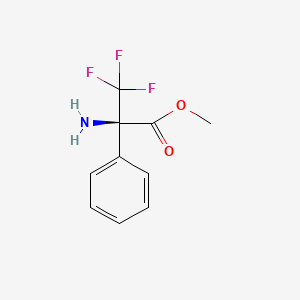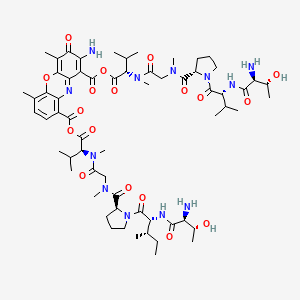
Pentanedioic-2,2,4,4-d4 acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pentanedioic-2,2,4,4-d4 acid, also known as Glutaric acid-d4 or 2,2,4,4-Tetradeuteriopentanedioic acid, is a chemical compound with the molecular formula C5H8O4 . It is a variant of Pentanedioic acid where four of the hydrogen atoms are replaced by deuterium .
Synthesis Analysis
The synthesis of Pentanedioic-2,2,4,4-d4 acid involves the reaction of 1,5-pentanedioic acid with sodium hydroxide in methanol at a pH of 8.0 . In the second stage, the reaction is carried out with sodium hydroxide, water-d2, and platinum on activated charcoal under heating conditions .Molecular Structure Analysis
The molecular structure of Pentanedioic-2,2,4,4-d4 acid can be represented as a 2D Mol file or a computed 3D SD file . The 3D structure can be viewed using Java or Javascript .Physical And Chemical Properties Analysis
Pentanedioic-2,2,4,4-d4 acid has a molecular weight of 136.14 g/mol . It has a Hydrogen Bond Donor Count of 2 and a Hydrogen Bond Acceptor Count of 4 . It has a Rotatable Bond Count of 4 . The Exact Mass and Monoisotopic Mass of the compound is 136.06736572 g/mol . The Topological Polar Surface Area of the compound is 74.6 Ų .Scientific Research Applications
Froth Flotation of Minerals : A study by Deng et al. (2021) explored the use of 2-decanoylamino-pentanedioic acid, a dendritic surfactant, in the froth flotation of ilmenite, a valuable mineral. This surfactant showed superior collecting activity and effective recovery of ilmenite from titanomagnetite, highlighting its potential in mineral processing and extraction technologies Deng et al., 2021.
Synthesis of Metal Compounds : Guo et al. (2018) demonstrated the synthesis of La(III) and heterometallic La(III)/Cu(II) compounds using 3,3-di(1H-tetrazol-5-yl)pentanedioic acid. These compounds showed potential for medical applications, particularly in ablation of A549 cells, a type of lung carcinoma Guo et al., 2018.
Radiopharmaceutical Development : Graham et al. (2013) reported the development of a rapid quantitative derivatization method for a PET radiopharmaceutical compound, highlighting its application in the diagnosis and staging of prostate cancer Graham et al., 2013.
Antineoplastic Activity : Dutta et al. (2014) synthesized novel derivatives of 2-(4-methylbenzenesulphonamido)pentanedioic acid and evaluated their antineoplastic activity, indicating the potential use of such compounds in cancer therapy Dutta et al., 2014.
Atmospheric Chemistry Research : Jaoui et al. (2005) identified polar organic compounds in atmospheric particulate matter, including 3-isopropyl pentanedioic acid, which have implications for understanding the formation and characteristics of secondary organic aerosol Jaoui et al., 2005.
Chemical Processing of Gas-Phase Compounds : Nozière and Riemer (2003) explored the chemical processing of 2,4-pentanedione in sulfuric acid aerosols, providing insights into atmospheric chemistry and the interactions between organic compounds and aerosols Nozière & Riemer, 2003.
Prostate Cancer Imaging : Graham et al. (2012) synthesized fluorinated derivatives of 2-(phosphonomethyl)pentanedioic acid, demonstrating their potential in imaging prostate cancer Graham et al., 2012.
Glutamate Carboxypeptidase II Inhibitors : Majer et al. (2003) investigated thiol-based inhibitors of glutamate carboxypeptidase II, synthesized from 2-(thioalkyl)pentanedioic acids, with potential applications in neuropathic pain treatment Majer et al., 2003.
Safety and Hazards
When handling Pentanedioic-2,2,4,4-d4 acid, it is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Personal protective equipment should be used, including chemical impermeable gloves . Adequate ventilation should be ensured, and all sources of ignition should be removed .
properties
IUPAC Name |
2,2,4,4-tetradeuteriopentanedioic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8O4/c6-4(7)2-1-3-5(8)9/h1-3H2,(H,6,7)(H,8,9)/i2D2,3D2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFCQEDHGNNZCLN-RRVWJQJTSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(=O)O)CC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(CC([2H])([2H])C(=O)O)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
136.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Pentanedioic-2,2,4,4-d4 acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

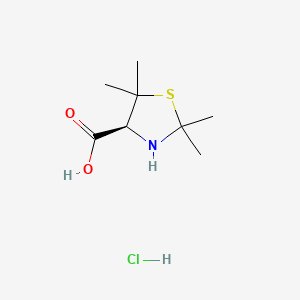
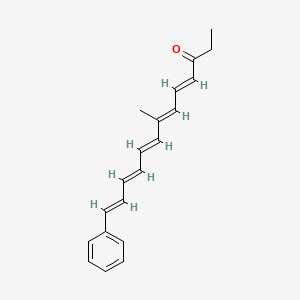


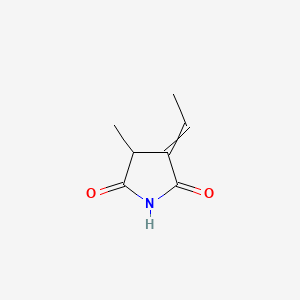
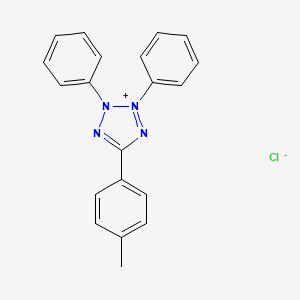
![N-[[(7-aminophenothiazin-3-ylidene)amino]methyl]prop-2-enamide;hydrochloride](/img/structure/B579122.png)
![Spiro[3.4]oct-1-ene-2-carboxamide](/img/structure/B579123.png)

